![molecular formula C20H33N3O4 B14229917 Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate CAS No. 533926-36-2](/img/structure/B14229917.png)
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is an organic compound with a complex structure that includes both amine and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate typically involves the esterification of 3-aminobenzene-1,2-dicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups may undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-dimethylaminoethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(Diethylamino)ethanol: Shares the diethylaminoethyl moiety but lacks the aromatic and ester components.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar functional groups, used in different applications such as drug delivery systems.
Uniqueness
Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate is unique due to its combination of amine and ester groups attached to an aromatic ring. This structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Propriétés
Numéro CAS |
533926-36-2 |
|---|---|
Formule moléculaire |
C20H33N3O4 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H33N3O4/c1-5-22(6-2)12-14-26-19(24)16-10-9-11-17(21)18(16)20(25)27-15-13-23(7-3)8-4/h9-11H,5-8,12-15,21H2,1-4H3 |
Clé InChI |
CHHUAEPXZZSSOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
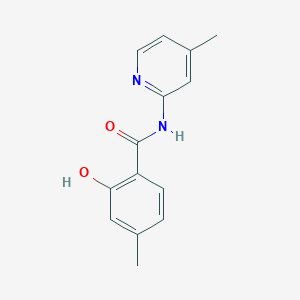
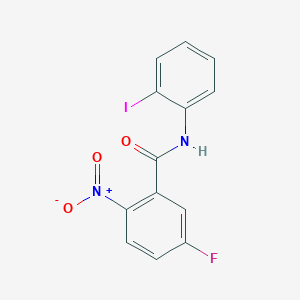

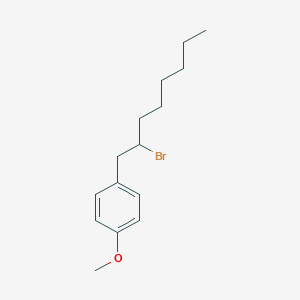

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)

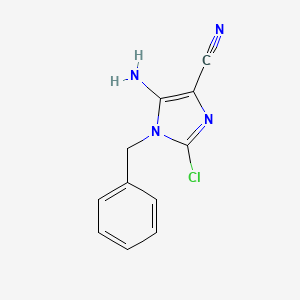

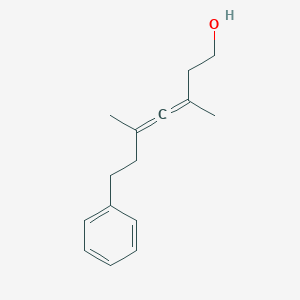
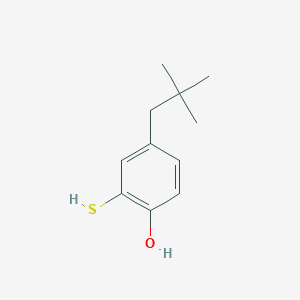

![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
